molecular formula C13H14N2O4S B4807088 Quinolin-8-yl morpholine-4-sulfonate

Quinolin-8-yl morpholine-4-sulfonate

Cat. No.: B4807088
M. Wt: 294.33 g/mol
InChI Key: XJWJJLIQMQLCKW-UHFFFAOYSA-N
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Description

Quinolin-8-yl morpholine-4-sulfonate is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. This compound is particularly notable for its potential use as a synthetic cannabinoid receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl morpholine-4-sulfonate typically involves the reaction of quinoline derivatives with morpholine and sulfonating agents. One common method includes the use of quinolin-8-yl chloride, which reacts with morpholine in the presence of a base to form the desired product. The reaction conditions often involve heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and reusable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl morpholine-4-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Quinolin-8-yl morpholine-4-sulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a synthetic cannabinoid receptor agonist, which can help in studying the endocannabinoid system.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of quinolin-8-yl morpholine-4-sulfonate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl morpholine-4-sulfonate is unique due to its specific structural features, which confer distinct biological activities compared to other quinoline derivatives. Its morpholine-4-sulfonate moiety enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

quinolin-8-yl morpholine-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-20(17,15-7-9-18-10-8-15)19-12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWJJLIQMQLCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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